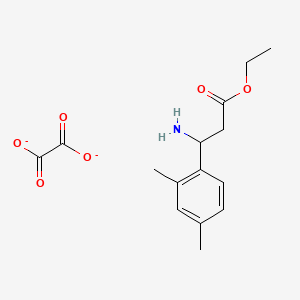
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is a chemical compound with the molecular formula C15H21NO6. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an amino group and a dimethylphenyl group, which contribute to its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate typically involves the reaction of ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include ethyl acetate, dimethylphenylamine, and oxalic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous addition of reagents and the use of catalysts to speed up the reaction. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, which have various applications in research and industry .
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate involves its interaction with molecular targets such as enzymes and receptors. The amino group and the dimethylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include enzymatic catalysis and receptor-mediated signaling .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: Similar in structure but with methoxy groups instead of methyl groups.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: Contains chlorine atoms instead of methyl groups.
Ethyl 3-amino-3-(2,4-dimethylphenyl)butanoate: Differs in the length of the carbon chain.
Uniqueness
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H19NO6-2 |
|---|---|
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
Clave InChI |
WLXPNMJNHRIJOE-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=O)CC(C1=C(C=C(C=C1)C)C)N.C(=O)(C(=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





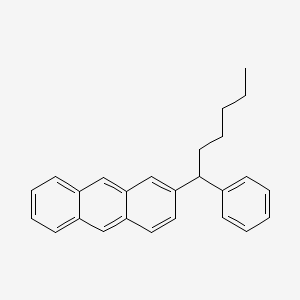
![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
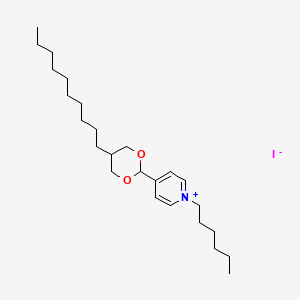
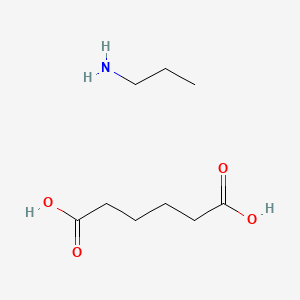
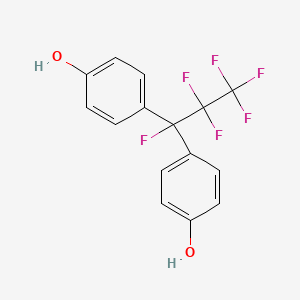
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)

![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)

![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
